N-(2,4-dimethoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide is a chemical compound with the molecular formula and a molecular weight of 319.4 g/mol. It is classified as an amide due to the presence of the amide functional group in its structure. This compound is of interest in various scientific fields, particularly in medicinal chemistry, where it may exhibit biological activity.
The compound can be sourced from chemical suppliers and is registered under the CAS number 953223-94-4. Its classification as an amide indicates its potential reactivity and applications in organic synthesis and medicinal chemistry. The presence of both a piperidine and a dimethoxyphenyl group suggests possible interactions with biological targets, making it a candidate for further research into its pharmacological properties.
The synthesis of N-(2,4-dimethoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,4-dimethoxyaniline with an appropriate piperidine derivative under controlled conditions.
The molecular structure features:
CC(C(=O)NCCN(C)C)C1=CC(=C(C=C1OC)OC)C
.N-(2,4-dimethoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide can undergo various chemical transformations:
Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions. Specific reagents include:
The mechanism of action for N-(2,4-dimethoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide is not fully elucidated but may involve interactions with specific receptors or enzymes in biological systems. It is hypothesized that the piperidine moiety could facilitate binding to neurotransmitter receptors, potentially influencing pathways related to mood regulation or pain perception.
N-(2,4-dimethoxyphenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide has potential applications in:
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: